3-(Bromomethyl)-1,1-dimethylcyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

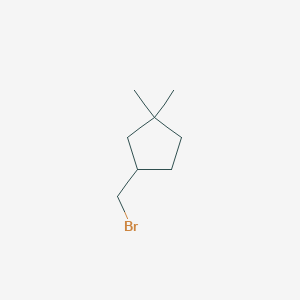

3-(Bromomethyl)-1,1-dimethylcyclopentane: is an organic compound with the molecular formula C8H15Br It features a cyclopentane ring substituted with a bromomethyl group at the 3-position and two methyl groups at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Bromomethyl)-1,1-dimethylcyclopentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Alcohols, ethers, amines.

Elimination Reactions: Alkenes.

Oxidation: Carboxylic acids, aldehydes.

Applications De Recherche Scientifique

Chemistry: 3-(Bromomethyl)-1,1-dimethylcyclopentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to introduce cyclopentane moieties into drug candidates, potentially enhancing their pharmacokinetic properties and biological activity.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or elimination processes. The bromomethyl group acts as a leaving group, making the compound susceptible to nucleophilic attack or base-induced elimination.

Comparaison Avec Des Composés Similaires

3-(Chloromethyl)-1,1-dimethylcyclopentane: Similar structure but with a chlorine atom instead of bromine.

3-(Iodomethyl)-1,1-dimethylcyclopentane: Similar structure but with an iodine atom instead of bromine.

3-(Hydroxymethyl)-1,1-dimethylcyclopentane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness: 3-(Bromomethyl)-1,1-dimethylcyclopentane is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.

Activité Biologique

3-(Bromomethyl)-1,1-dimethylcyclopentane is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H13Br

- Molecular Weight : 179.09 g/mol

This compound features a bromomethyl group attached to a cyclopentane ring, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that halogenated compounds like this compound can exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Halogenated compounds often demonstrate antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes.

- Cytotoxic Effects : Studies have shown that certain brominated compounds can induce apoptosis in cancer cells. This is believed to occur through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of several halogenated compounds, including this compound. The findings suggested that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic (e.g., Penicillin) | 16 | 32 |

Cytotoxicity Studies

In another research effort, the cytotoxic effects of this compound were evaluated on various cancer cell lines, including HeLa and A549. The results indicated that the compound induced significant cell death at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| A549 | 55 |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial properties suggest applicability in treating infections caused by resistant strains of bacteria. Additionally, its cytotoxic effects on cancer cells indicate that it may serve as a lead compound for developing new anticancer therapies.

Propriétés

IUPAC Name |

3-(bromomethyl)-1,1-dimethylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDJXHLHWSRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.